5-Bromo-2,4-dimethyl-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,4-dimethyl-3-nitropyridine is an organic compound belonging to the class of nitropyridines It is characterized by the presence of a bromine atom at the 5-position, two methyl groups at the 2- and 4-positions, and a nitro group at the 3-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-dimethyl-3-nitropyridine can be achieved through several methods. One common approach involves the bromination of 2,4-dimethyl-3-nitropyridine. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4-dimethyl-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl groups can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in solvents like ethanol or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of 5-substituted derivatives, such as 5-amino-2,4-dimethyl-3-nitropyridine.
Reduction: Formation of 5-bromo-2,4-dimethyl-3-aminopyridine.
Oxidation: Formation of this compound carboxylic acid.
Scientific Research Applications
5-Bromo-2,4-dimethyl-3-nitropyridine has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structural features.
Material Science: Employed in the synthesis of functional materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-dimethyl-3-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-nitropyridine
- 5-Bromo-2,4-dimethylpyridine
- 2,4-Dimethyl-3-nitropyridine
Comparison
5-Bromo-2,4-dimethyl-3-nitropyridine is unique due to the presence of both bromine and nitro groups on the pyridine ring, along with two methyl groups. This combination of substituents imparts distinct chemical reactivity and potential biological activity compared to similar compounds. For example, 5-Bromo-2-nitropyridine lacks the methyl groups, which can influence its solubility and reactivity. Similarly, 2,4-Dimethyl-3-nitropyridine lacks the bromine atom, affecting its ability to undergo halogen-specific reactions.
Properties
Molecular Formula |
C7H7BrN2O2 |
---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
5-bromo-2,4-dimethyl-3-nitropyridine |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-6(8)3-9-5(2)7(4)10(11)12/h3H,1-2H3 |
InChI Key |
FEJYHXKMEDXPBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1Br)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.